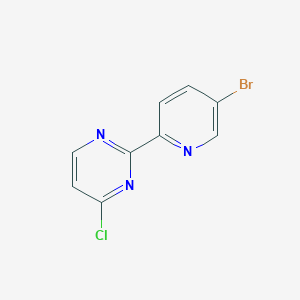
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “Methyl 2-(5-bromopyridin-2-yl)acetate” is synthesized through certain chemical processes . Another compound, “5-Bromo-2-iodopyridine”, is used in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution .Molecular Structure Analysis
The molecular structure of related compounds such as “2-(5-Bromopyridin-2-yl)oxyacetaldehyde” and “2-(5-Bromopyridin-2-yl)propan-2-ol” have been analyzed . The InChI and SMILES notations provide a textual representation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as “2-(5-Bromopyridin-2-yl)acetonitrile” and “2-(5-Bromopyridin-2-YL)acetic acid” have been analyzed . These properties include molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and more .Wissenschaftliche Forschungsanwendungen
Antiviral Activity and Chemical Synthesis
- Antiviral Research : Compounds derived from pyrimidine analogues, such as those incorporating 5-bromo and chloro substituents, have shown marked inhibitory activity against retrovirus replication in cell culture. Specifically, derivatives have been noted for their potential in inhibiting human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting the therapeutic significance in the context of antiviral drug development (Hocková et al., 2003).
- Synthetic Chemistry : Research into the synthesis of novel pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidine derivatives, leverages the reactivity of bromo-chloro substituted pyrimidines. These compounds are key intermediates for further chemical manipulations, offering a pathway to develop new materials with potential biological activities (Rahimizadeh et al., 2007).
Radiosensitizing Agents and DNA Interaction
- Radiosensitizing Effect : Halogen-substituted pyrimidines, including bromo and chloro derivatives, are explored as radiosensitizing agents for cancer treatment. The mechanism involves interaction with electrons to produce highly reactive radicals, which may enhance the efficacy of radiotherapy (Kumar & Sevilla, 2017).
Mutagenic Effects and DNA Synthesis
- Mutagenic Research : Studies on the mutagenic effects of base analogues, including bromo-substituted pyrimidines, on phage T4 have shed light on their potential to induce genetic mutations. This research contributes to our understanding of mutation mechanisms and the role of these compounds in genetic studies (Freese, 1959).
Chemical Modifications and Applications
- Chemical Synthesis : Efficient synthetic routes for brominated and dibrominated bipyridines and bipyrimidines have been developed, utilizing halogen-rich intermediates. These compounds are instrumental for the preparation of metal-complexing molecular rods, demonstrating the versatility of bromo-chloro pyrimidines in organic synthesis (Schwab et al., 2002).
Safety and Hazards
The safety and hazards associated with the handling of related compounds have been mentioned. For instance, “N-t-Butyl2-(5-bromopyridin-2-yl)acetamide” requires the use of personal protective equipment, avoidance of dust formation, and ensuring adequate ventilation .
Relevant Papers The relevant papers retrieved discuss various aspects of related compounds. For instance, a paper on “N-(5-Bromopyridin-2-yl)acetamide” discusses the crystal packing features of the compound . Another paper discusses the synthesis of novel 2-(Pyridin-2-yl) compounds .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown varied bioavailability, depending on factors such as route of administration and dosage .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, depending on the specific targets and pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Bromopyridin-2-yl)-4-chloropyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHUSAAIGDWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
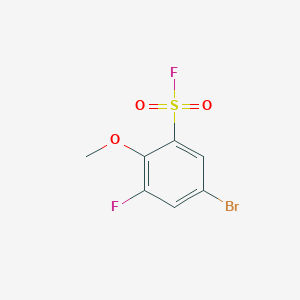
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)
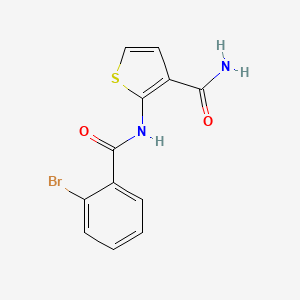
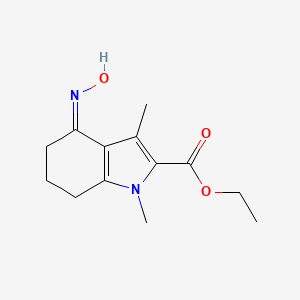
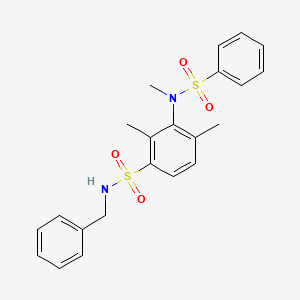
![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)
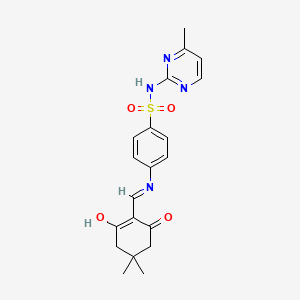
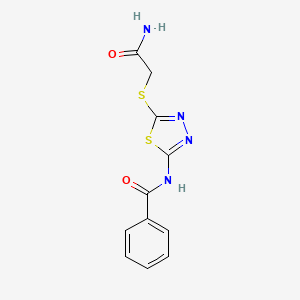

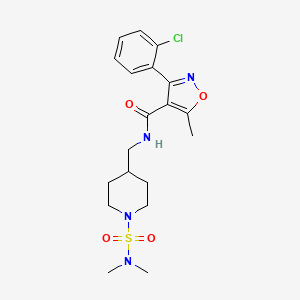
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)
![3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2599391.png)
